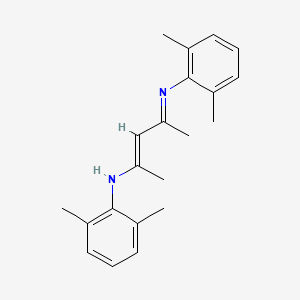![molecular formula C30H49MoNO2 B12321698 butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12321698.png)
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is a complex organometallic compound It is characterized by the presence of a molybdenum center coordinated to a butan-1-ol ligand and a bulky imino ligand derived from 2,6-di(propan-2-yl)phenyl and 2-methyl-2-phenylpropylidene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum typically involves the reaction of molybdenum precursors with the appropriate ligands under controlled conditions. One common method involves the use of molybdenum hexacarbonyl as the molybdenum source, which reacts with the ligands in a stepwise manner. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or THF (tetrahydrofuran). The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the principles of organometallic synthesis, such as the use of high-purity reagents, controlled reaction environments, and purification techniques like crystallization or chromatography, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum can undergo various types of chemical reactions, including:
Oxidation: The molybdenum center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can also occur, often involving the molybdenum center.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the addition of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state molybdenum complexes, while reduction reactions could produce lower oxidation state species. Substitution reactions result in complexes with different ligand environments.
Applications De Recherche Scientifique
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum has several scientific research applications, including:
Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, such as olefin metathesis or hydrogenation reactions.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or magnetism.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry or biochemistry.
Industrial Processes: Although not widely used industrially, its catalytic properties could be harnessed for specific chemical processes.
Mécanisme D'action
The mechanism by which butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum exerts its effects is primarily through its ability to coordinate and activate various substrates. The molybdenum center plays a crucial role in facilitating these reactions by providing a site for substrate binding and activation. The bulky ligands around the molybdenum center can influence the reactivity and selectivity of the compound, making it a versatile catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a solvent in organic synthesis.
Berberine: A natural compound with potential antidiabetic properties, acting through various pathways.
Adapalene Related Compound E: A reference standard used in pharmaceutical research.
Uniqueness
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is unique due to its specific combination of ligands and the presence of a molybdenum center. This combination imparts distinct reactivity and selectivity, making it valuable for specialized applications in catalysis and material science.
Propriétés
Formule moléculaire |
C30H49MoNO2 |
|---|---|
Poids moléculaire |
551.7 g/mol |
Nom IUPAC |
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |
Clé InChI |
QVDRLLLDKSCPJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


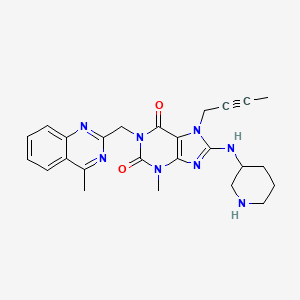
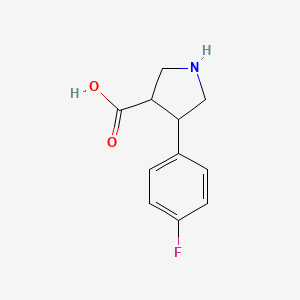
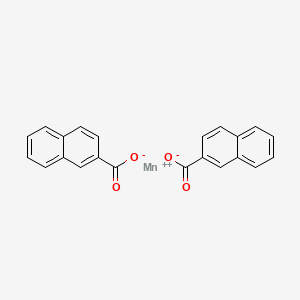
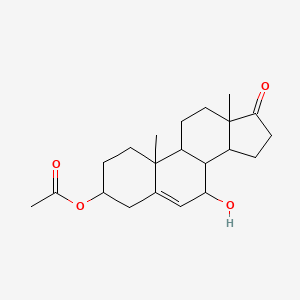
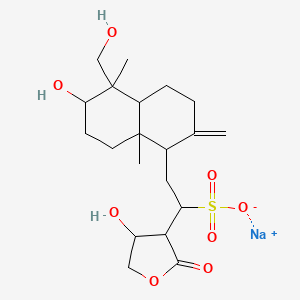
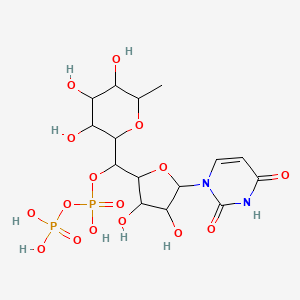
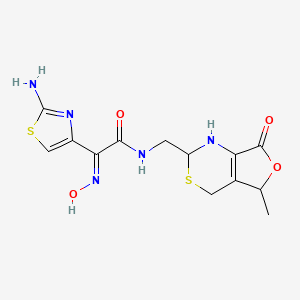

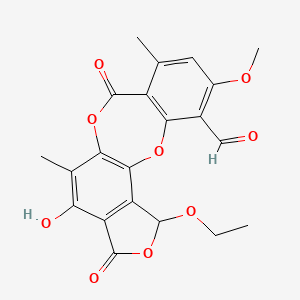
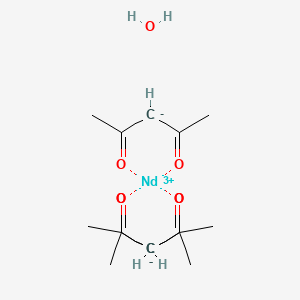
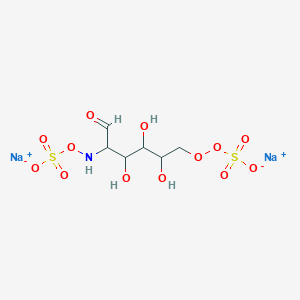
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12321667.png)
![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)
